Pelitinib overcomes a key limitation of reversible EGFR inhibitors: signal reactivation upon washout. Its covalent, irreversible binding ensures sustained target suppression, critical for long-term assays and resistance studies.
Pelitinib (also known as EKB-569) is a second-generation, orally active 3-cyanoquinoline compound that functions as an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to sustained, long-term inhibition of receptor phosphorylation and downstream signaling pathways critical for cell proliferation. This irreversible mechanism of action is a key differentiator from first-generation reversible inhibitors and is central to its utility in specific research contexts.
Direct substitution of Pelitinib with reversible inhibitors like Lapatinib, Gefitinib, or Erlotinib can compromise experimental outcomes. Pelitinib's irreversible, covalent binding provides prolonged target inhibition that persists even after the compound is washed out from the extracellular medium. This is fundamentally different from the equilibrium-driven, transient inhibition of reversible TKIs. For studies designed to assess the effects of sustained pathway blockade, to overcome certain forms of acquired resistance, or in experimental setups involving washout steps, replacing Pelitinib with a reversible analog would invalidate the experimental design and yield non-comparable data.
In a cell-free enzymatic assay, Pelitinib demonstrated potent inhibitory activity against the EGFR tyrosine kinase with an IC50 value of 38.5 nM. This high level of potency against the primary target is a key performance characteristic for studies focused on direct EGFR inhibition.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 38.5 nM for Pelitinib |
| Comparator Or Baseline | Baseline enzymatic activity |
| Quantified Difference | N/A (Potency data) |
| Conditions | Cell-free enzymatic assay measuring autophosphorylation of recombinant human EGFR cytoplasmic domain. |
This provides a baseline confirmation of high target potency, which is a primary selection criterion for ensuring effective target engagement in experimental models.
Unlike first-generation reversible inhibitors such as gefitinib, which are ineffective against the EGFR T790M mutation, Pelitinib (EKB-569) maintains inhibitory activity. In cellular models, irreversible inhibitors like Pelitinib can inhibit the kinase activity of the T790M mutant, a critical factor in acquired resistance. For example, H1975 cells, which harbor the L858R/T790M double mutation, are resistant to gefitinib but remain sensitive to inhibition by irreversible TKIs.
| Evidence Dimension | Inhibition of drug-resistant mutant |
| Target Compound Data | Effective inhibition of T790M-mutant EGFR |
| Comparator Or Baseline | First-generation TKIs (e.g., Gefitinib, Erlotinib) are ineffective. |
| Quantified Difference | Qualitative difference between effective and ineffective inhibition. |
| Conditions | Cell-based assays using human lung cancer cell lines (e.g., H1975) endogenously expressing the EGFR L858R/T790M resistance mutation. |
For researchers studying mechanisms of TKI resistance or developing strategies to overcome it, Pelitinib is a necessary tool that first-generation inhibitors cannot substitute.
While classified as a dual inhibitor, Pelitinib exhibits a notable selectivity for EGFR over HER2 in cellular contexts. In cellular phosphorylation assays, it required at least 10-fold more Pelitinib to achieve equivalent inhibition of HER2 phosphorylation compared to EGFR phosphorylation. This is further supported by enzymatic assays showing an IC50 of 38.5 nM for EGFR versus 1255 nM for ErbB2 (HER2).
| Evidence Dimension | Relative Potency (IC50) |
| Target Compound Data | IC50 (EGFR) = 38.5 nM |
| Comparator Or Baseline | IC50 (HER2) = 1255 nM |
| Quantified Difference | Approximately 32-fold more potent against EGFR than HER2 in enzymatic assays. |
| Conditions | Cell-free enzymatic assays and cellular phosphorylation assays. |
This selectivity profile is critical for researchers needing to preferentially inhibit EGFR-driven signaling while minimizing the confounding effects of potent HER2 inhibition, a distinction from less selective dual inhibitors like Lapatinib.
Pelitinib is the right choice for studies investigating mechanisms to overcome acquired resistance to first-generation TKIs. Its demonstrated efficacy against the common T790M gatekeeper mutation allows for the direct study of resistance pathways in relevant cellular models (e.g., NSCLC H1975 cells) where compounds like gefitinib or erlotinib would be ineffective.
Due to its irreversible binding mechanism, Pelitinib is highly suitable for experiments that require prolonged and stable inhibition of EGFR signaling. This includes long-term cell culture studies, washout experiments to confirm covalent target engagement, and in vivo xenograft models where sustained target suppression is needed to observe a therapeutic effect.
Given its ~32-fold greater potency for EGFR over HER2, Pelitinib can be used as a tool to preferentially interrogate EGFR-dependent signaling. At carefully titrated concentrations, it allows researchers to inhibit EGFR-driven processes with minimal immediate impact on HER2, a feature that is critical for deconvoluting the distinct roles of these two receptors in specific biological contexts.
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